5-{[2-(benzyloxy)-5-bromobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[2-(benzyloxy)-5-bromobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzyloxy group, a bromobenzyl group, and an amino group attached to the benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(benzyloxy)-5-bromobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the reaction of o-phenylenediamine with urea under solid-phase conditions at temperatures ranging from 150°C to 250°C.
Introduction of Benzyloxy and Bromobenzyl Groups: The benzyloxy and bromobenzyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(benzyloxy)-5-bromobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy and bromobenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide and sodium hydroxide in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
5-{[2-(benzyloxy)-5-bromobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-{[2-(benzyloxy)-5-bromobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: A simpler benzimidazole derivative with similar core structure.
5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: Another benzimidazole derivative with additional methyl groups.
2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-6-methyl-: A methylated benzimidazole derivative.
Uniqueness
5-{[2-(benzyloxy)-5-bromobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of both benzyloxy and bromobenzyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H18BrN3O2 |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
5-[(5-bromo-2-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C21H18BrN3O2/c22-16-6-9-20(27-13-14-4-2-1-3-5-14)15(10-16)12-23-17-7-8-18-19(11-17)25-21(26)24-18/h1-11,23H,12-13H2,(H2,24,25,26) |
InChI Key |
RPWSQXWTWGPWFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNC3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
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